

Spectroscopic Profile of 3-Amino-4-fluorobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-fluorobenzamide

Cat. No.: B1284707

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Amino-4-fluorobenzamide** (CAS No. 943743-25-7). The document details available experimental and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of such spectra, offering a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure and Properties

- IUPAC Name: **3-amino-4-fluorobenzamide**
- Molecular Formula: C₇H₇FN₂O^[1]
- Molecular Weight: 154.14 g/mol ^[1]
- Appearance: Solid^[1]
- SMILES: C1=CC(=C(C=C1C(=O)N)N)F^[2]
- InChI Key: YTQWZYHHAPTFQH-UHFFFAOYSA-N^[1]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **3-Amino-4-fluorobenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Data Source
7.74	brs	1H	-CONH ₂	Experimental[3]
7.26	d, $J = 7.8$ Hz	1H	Ar-H	Experimental[3]
7.13	brs	1H	-CONH ₂	Experimental[3]
6.97	m	2H	Ar-H	Experimental[3]
5.24	brs	2H	-NH ₂	Experimental[3]

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[3]

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~168	C=O
~150 (d, $^1\text{JCF} \approx 240$ Hz)	C-F
~135 (d, $^2\text{JCF} \approx 15$ Hz)	C-NH ₂
~125 (d, $^4\text{JCF} \approx 3$ Hz)	C-H
~120 (d, $^3\text{JCF} \approx 5$ Hz)	C-CONH ₂
~118 (d, $^2\text{JCF} \approx 20$ Hz)	C-H
~115 (d, $^3\text{JCF} \approx 8$ Hz)	C-H

Note: These are predicted values and may differ from experimental results. Predictions are based on established principles of ^{13}C NMR spectroscopy and data from structurally similar

compounds.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (Amine and Amide)
3200 - 3000	Medium	C-H stretch (Aromatic)
1680 - 1640	Strong	C=O stretch (Amide I)
1620 - 1580	Medium	N-H bend (Amine) / C=C stretch (Aromatic)
1400 - 1200	Medium to Strong	C-N stretch, C-F stretch
900 - 670	Medium to Strong	C-H bend (Aromatic, out-of-plane)

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
154	High	[M] ⁺ (Molecular Ion)
138	Medium	[M - NH ₂] ⁺
137	Medium	[M - NH ₃] ⁺
110	Medium	[M - CONH ₂] ⁺
95	Medium	[C ₆ H ₄ F] ⁺

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic amides. The molecular ion is expected to be prominent.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **3-Amino-4-fluorobenzamide** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube (5 mm diameter)
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
- Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

- Tune and match the probe for the nucleus being observed (^1H or ^{13}C).
- Data Acquisition (^1H NMR):
 - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
 - Use a standard pulse sequence (e.g., a 90° pulse).
 - Set the number of scans (typically 8-16 for a concentrated sample).
 - Set the relaxation delay (e.g., 1-2 seconds).
 - Acquire the Free Induction Decay (FID).
- Data Acquisition (^{13}C NMR):
 - Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
 - Use a proton-decoupled pulse sequence.
 - Set a significantly higher number of scans (e.g., 128 or more) due to the low natural abundance of ^{13}C .
 - Set an appropriate relaxation delay (e.g., 2-5 seconds).
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

- **3-Amino-4-fluorobenzamide** sample (solid)
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and free of any residue.
 - Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application:
 - Place a small amount of the solid sample onto the center of the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm^{-1} .
 - The spectral range is typically $4000\text{-}400\text{ cm}^{-1}$.
- Cleaning:

- Release the pressure arm and remove the sample.
- Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI)

Materials:

- **3-Amino-4-fluorobenzamide** sample
- Mass spectrometer with an EI source (e.g., coupled to a Gas Chromatograph - GC-MS, or with a direct insertion probe)
- Volatile solvent (if using GC-MS, e.g., methanol or dichloromethane)

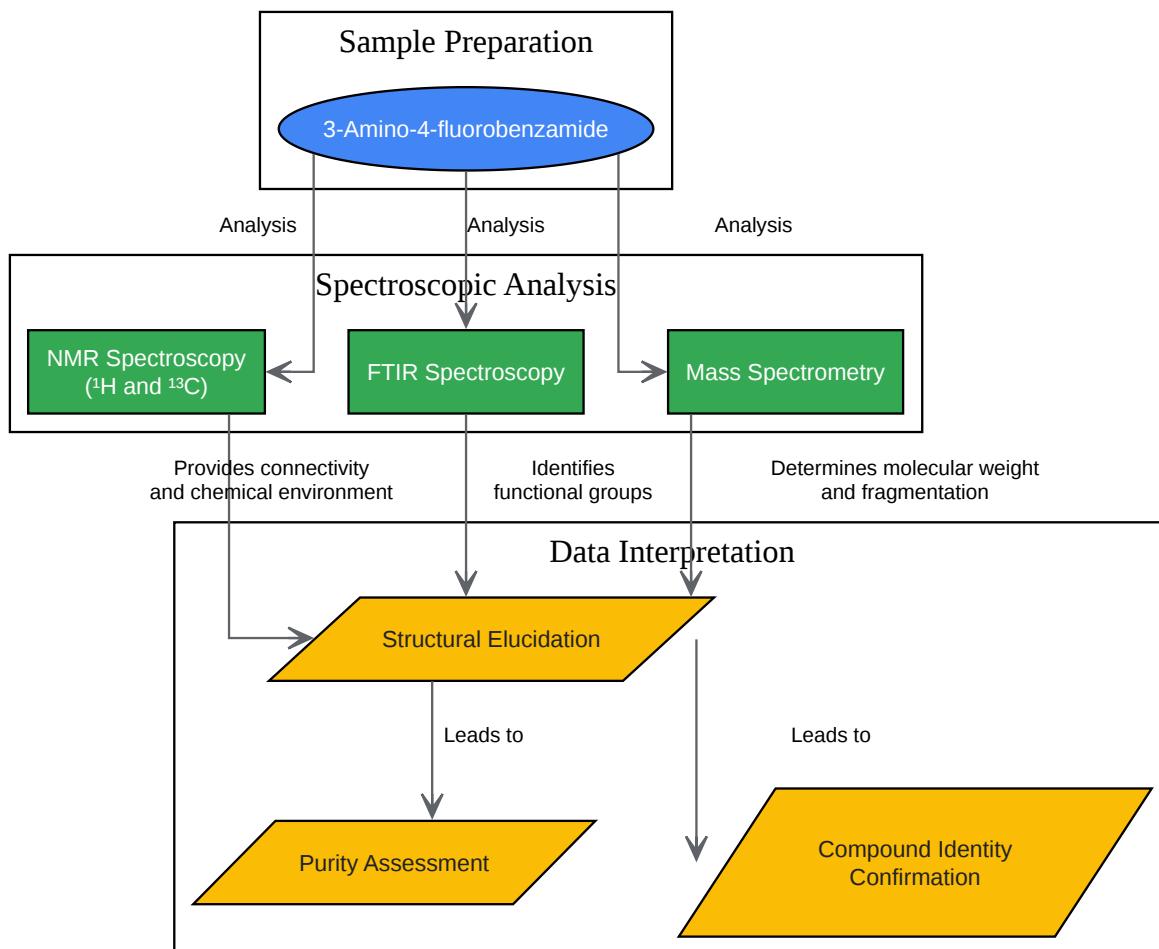
Procedure:

- Sample Introduction:
 - Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the ion source via the probe. Gradually heat the probe to volatilize the sample.
 - GC-MS: Dissolve the sample in a suitable volatile solvent and inject it into the GC. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer's ion source.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This results in the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- Fragmentation:

- The high energy of the ionization process causes the molecular ion to be in an excited state, leading to fragmentation into smaller, charged ions.
- Mass Analysis:
 - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Amino-4-fluorobenzamide**.



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Caption: General workflow for the spectroscopic analysis of **3-Amino-4-fluorobenzamide**.

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